

Dose-limiting toxicities of GSK2636771 in clinical trials

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Compound of Interest		
Compound Name:	GSK2636771	
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Technical Support Center: GSK2636771 Clinical Trials

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI3K β inhibitor, **GSK2636771**. The information is compiled from clinical trial data to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **GSK2636771**?

A1: **GSK2636771** is an orally bioavailable and selective inhibitor of the phosphoinositide 3-kinase beta (PI3K β) isoform. In the PI3K/Akt/mTOR signaling pathway, PI3K β plays a crucial role, particularly in tumors with loss of the tumor suppressor PTEN. By selectively inhibiting PI3K β , **GSK2636771** aims to block tumor cell growth and survival in cancer cells that are dependent on this pathway.

Q2: What are the most common adverse events observed with **GSK2636771** in clinical trials?

A2: In the first-time-in-human monotherapy study, the most frequently reported adverse events of any grade were diarrhea (48%), nausea (40%), and vomiting (31%)[1][2]. In combination with pembrolizumab, the most common treatment-related adverse events (Grade 1-2) were



diarrhea (33%) and rash (42%)[3][4]. When combined with enzalutamide, diarrhea was also a common treatment-related adverse event (39%)[5].

Q3: What are the dose-limiting toxicities (DLTs) of **GSK2636771**?

A3: Dose-limiting toxicities vary depending on whether **GSK2636771** is administered as a monotherapy or in combination with other agents.

- Monotherapy: Hypophosphatemia and hypocalcemia were identified as DLTs[1][2].
- In combination with enzalutamide: DLTs included Grade 3 hypocalcemia, reversible Grade 3 acute renal failure, and Grade 3 rash[5].
- In combination with pembrolizumab: Grade 3 hypophosphatemia and Grade 3 rash were the reported DLTs[3][4].

Q4: What is the recommended Phase II dose (RP2D) for GSK2636771?

A4: The recommended Phase II dose has been determined in different clinical trial settings:

- Monotherapy: 400 mg once daily[1][2][6].
- In combination with enzalutamide: 200 mg once daily[7].
- In combination with pembrolizumab: 200 mg once daily[3][4].

Dose-Limiting Toxicities and Adverse Events Data

The following tables summarize the dose-limiting toxicities and other adverse events observed in key clinical trials of **GSK2636771**.

Table 1: Dose-Limiting Toxicities (DLTs) of GSK2636771



Clinical Trial Setting	Dose Level	Dose-Limiting Toxicity	Grade
Monotherapy	500 mg once daily	Hypophosphatemia	3
500 mg once daily	Hypocalcemia	2 and 3	
Combination with Enzalutamide	300 mg once daily	Hypocalcemia	3
300 mg once daily	Acute renal failure (reversible)	3	
200 mg once daily	Rash	3	_
Combination with Pembrolizumab	Not Specified	Hypophosphatemia	3
Not Specified	Rash	3	

Data sourced from multiple clinical trial reports.

Table 2: Frequency of Common Adverse Events (Any

Grade)

Monotherapy Frequency	Combination with Pembrolizumab Frequency	Combination with Enzalutamide Frequency
48%	33%	39%
40%	Not Reported	Not Reported
31%	Not Reported	Not Reported
Not Reported	42%	Not Reported
Not Reported	Not Reported	>30%
Not Reported	Not Reported	>30%
	Frequency 48% 40% 31% Not Reported Not Reported	Monotherapy FrequencyPembrolizumab Frequency48%33%40%Not Reported31%Not ReportedNot Reported42%Not ReportedNot Reported



Data represents the percentage of patients experiencing the adverse event at any grade and is compiled from different studies. Not all adverse events were reported in every study publication.

Experimental Protocols Dose Escalation and DLT Assessment

The dose escalation for **GSK2636771** in the initial monotherapy and subsequent combination trials typically followed a modified 3+3 design[1][3][8].

Protocol Summary:

- Cohort Enrollment: A cohort of 3 patients is enrolled at a specific dose level.
- DLT Observation Period: Patients are monitored for a predefined period (e.g., the first 28 days of treatment) for the occurrence of dose-limiting toxicities.
- Dose Escalation/De-escalation Criteria:
 - If 0 out of 3 patients experience a DLT, the dose is escalated for the next cohort.
 - If 1 out of 3 patients experiences a DLT, the cohort is expanded to 6 patients at the same dose level.
 - If 1 out of 6 patients experiences a DLT, the dose is escalated.
 - If ≥2 out of 6 patients experience a DLT, the dose is considered to have exceeded the maximum tolerated dose (MTD), and the next lower dose is typically declared the MTD.
 - If ≥2 out of 3 patients experience a DLT, the dose has exceeded the MTD, and dose escalation is stopped.

Definition of a Dose-Limiting Toxicity (DLT):

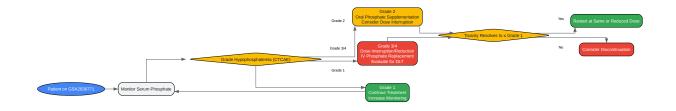
A DLT was generally defined as a treatment-related adverse event occurring within the first cycle of therapy that met specific severity criteria. While the exact definitions could vary slightly between protocols, they generally included:



- Grade 4 hematologic toxicities (e.g., neutropenia lasting >5 days, thrombocytopenia).
- Grade 3 or 4 non-hematologic toxicities, with some exceptions for toxicities that were easily managed or reversible.
- Febrile neutropenia.
- Specific organ toxicity criteria (e.g., significant liver enzyme elevations).

Troubleshooting Guides for Dose-Limiting Toxicities Management of Hypophosphatemia

- 1. Identification and Grading:
- Monitor serum phosphate levels regularly during treatment.
- Grade hypophosphatemia according to the Common Terminology Criteria for Adverse Events (CTCAE).
- 2. Troubleshooting and Management Workflow:



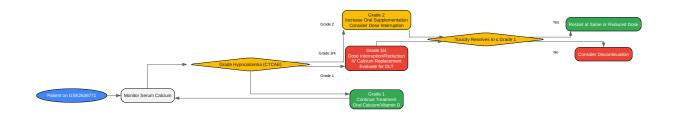
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Workflow for managing hypophosphatemia.

Management of Hypocalcemia

- 1. Identification and Grading:
- Regularly monitor serum calcium levels (corrected for albumin).
- Grade hypocalcemia based on CTCAE criteria.
- 2. Troubleshooting and Management Workflow:



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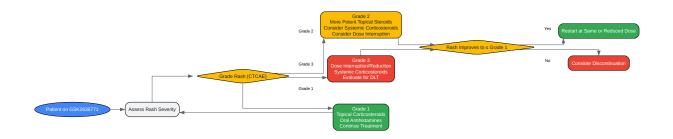
Workflow for managing hypocalcemia.

Management of Drug-Induced Rash

- 1. Identification and Grading:
- Perform regular skin examinations.
- Grade the rash according to CTCAE, noting the percentage of body surface area affected and the presence of any systemic symptoms.



2. Troubleshooting and Management Workflow:



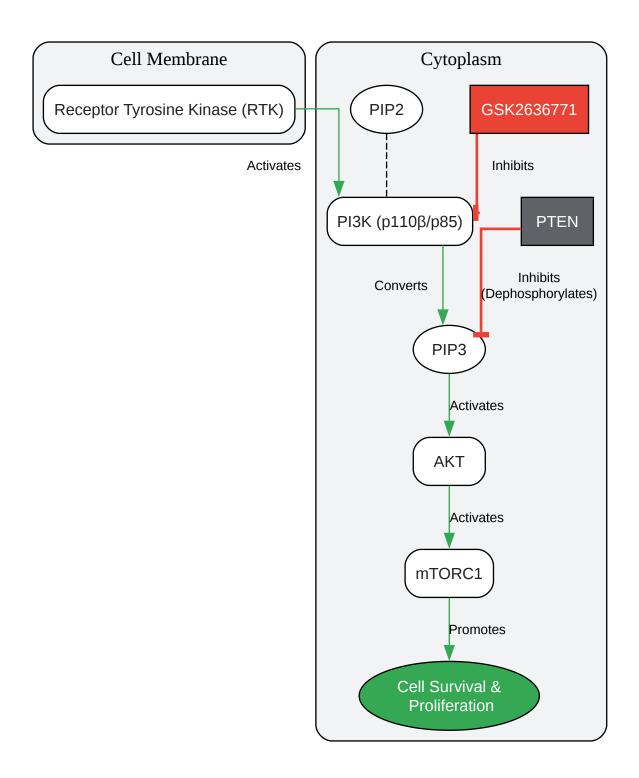
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Workflow for managing drug-induced rash.

Signaling Pathway PI3K/AKT Signaling Pathway Inhibition by GSK2636771

GSK2636771 selectively inhibits the p110 β catalytic subunit of PI3K. This is particularly relevant in tumors with loss of the tumor suppressor PTEN, which normally antagonizes PI3K signaling. Inhibition of PI3K β by **GSK2636771** leads to a downstream blockade of AKT phosphorylation, thereby inhibiting cell survival and proliferation signals.





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Inhibition of the PI3K/AKT pathway by **GSK2636771**.



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